molecular formula C53H96O6 B1261413 [(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

Cat. No.: B1261413
M. Wt: 829.3 g/mol
InChI Key: WLFXGZDFDKIDIL-AVVZNEQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate: is a triglyceride, a type of lipid molecule composed of glycerol esterified with three fatty acids. This specific triglyceride contains two palmitic acid (16:0) and one alpha-linolenic acid (18:3(9Z,12Z,15Z)) molecules. Triglycerides are essential components of body fat in humans and other animals, as well as vegetable fat .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical catalysts such as sulfuric acid or enzymatic catalysts like lipases. The reaction conditions often include elevated temperatures and anhydrous environments to drive the esterification to completion .

Industrial Production Methods: Industrial production of triglycerides, including this compound, often involves the extraction and purification of natural fats and oils. These triglycerides can be isolated from sources such as vegetable oils or animal fats through processes like solvent extraction, distillation, and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Molecular Targets and Pathways: [(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate exerts its effects primarily through its role in energy storage and metabolism. It is hydrolyzed by lipases to release free fatty acids, which are then oxidized to produce energy. The released glycerol can enter glycolysis or gluconeogenesis pathways .

Properties

Molecular Formula

C53H96O6

Molecular Weight

829.3 g/mol

IUPAC Name

[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h7,10,16,19,25-26,50H,4-6,8-9,11-15,17-18,20-24,27-49H2,1-3H3/b10-7-,19-16-,26-25-/t50-/m1/s1

InChI Key

WLFXGZDFDKIDIL-AVVZNEQPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
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[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
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[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
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[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
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[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
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[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

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